REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH2:3][CH2:2]1.C([Li])CCC.[Br:11][C:12]1[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][C:13]=1[C:19](N1CCOCC1)=[O:20]>C1COCC1.CCOCC>[Br:11][C:12]1[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][C:13]=1[C:19]([C:5]1[O:1][CH2:2][CH2:3][CH:4]=1)=[O:20]
|
Name
|
|
Quantity
|
0.7 mL
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Type
|
reactant
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Smiles
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O1CCC=C1
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Name
|
|
Quantity
|
9 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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C(CCC)[Li]
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Name
|
pentanes
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Quantity
|
5.98 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=CC=C1C)C(=O)N1CCOCC1
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Name
|
|
Quantity
|
17.92 mL
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Type
|
solvent
|
Smiles
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CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The solution was stirred at that temperature for 10 min
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was maintained at that temperature for 30 min
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Duration
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30 min
|
Type
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TEMPERATURE
|
Details
|
It was cooled back down to −78° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 0° C
|
Type
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CUSTOM
|
Details
|
The mixture was partitioned between Et2O and water
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Type
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WASH
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Details
|
the organics were washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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The solution was dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
The crude material was absorbed onto a plug of silica gel
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Type
|
CUSTOM
|
Details
|
purified by column chromatography
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Type
|
WASH
|
Details
|
eluting with a gradient of Et2O in hexane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1C)C(=O)C=1OCCC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |